N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

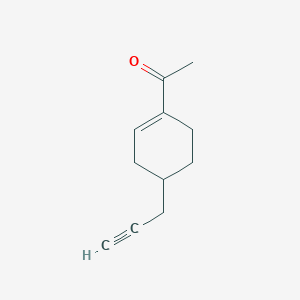

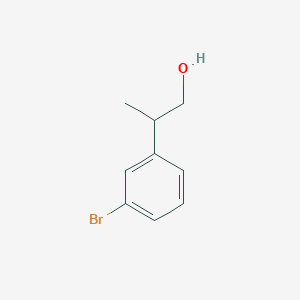

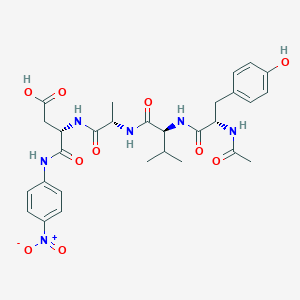

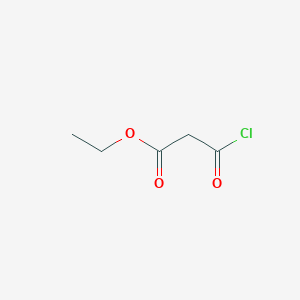

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide: is a chemical compound with the molecular formula C4H8N4O3 and a molecular weight of 160.13 g/mol . It is known for its applications in the synthesis of various chemical intermediates and its role in the production of certain insecticides .

Wissenschaftliche Forschungsanwendungen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

The compound “N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide”, also known as “3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine”, is a synthetic intermediate in the synthesis of Thiamethoxam , a neonicotinoid insecticide. The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .

Mode of Action

This compound interacts with its targets, the nAChRs, by binding to these receptors and causing overstimulation of the nervous system . This leads to paralysis and eventually death of the insect .

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway in insects. The compound’s action on the nAChRs disrupts the normal functioning of the nervous system, leading to the overstimulation of nerves and muscles .

Pharmacokinetics

Thiamethoxam is known for its systemic action, meaning it is absorbed and distributed throughout the plant or insect body .

Result of Action

The result of the compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and eventual death . This makes it an effective ingredient in the production of insecticides like Thiamethoxam .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its stability and activity . .

Vorbereitungsmethoden

The synthesis of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves several steps:

Reaction of S-methyl-N-nitroisothiourea with methylamine: This reaction is carried out in ethanol at 50°C to produce an intermediate product.

Reaction with formaldehyde and formic acid: The intermediate product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

- 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine

- 3-Methyl-4-nitroimino-1,3,5-oxadiazinane

- 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

These compounds share similar structural features but differ in their specific functional groups and chemical properties, which influence their reactivity and applications .

Eigenschaften

CAS-Nummer |

153719-38-1 |

|---|---|

Molekularformel |

C4H8N4O3 |

Molekulargewicht |

160.13 g/mol |

IUPAC-Name |

(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |

InChI |

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |

InChI-Schlüssel |

GAYLOVDFGKQKCJ-UHFFFAOYSA-N |

SMILES |

CN1COCN=C1N[N+](=O)[O-] |

Isomerische SMILES |

CN\1COCN/C1=N\[N+](=O)[O-] |

Kanonische SMILES |

CN1COCNC1=N[N+](=O)[O-] |

Key on ui other cas no. |

153719-38-1 |

Piktogramme |

Irritant |

Synonyme |

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine; N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide |

Herkunft des Produkts |

United States |

Q1: What is the significance of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine in pesticide synthesis?

A1: 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine serves as a crucial building block in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide. [] A recently published green synthetic method highlights its reaction with 2-chloro-5-chloromethylthiazole in the presence of catalysts and specific solvents to produce thiamethoxam with high yield and minimal environmental impact. [] Understanding the reactivity and optimal conditions for this compound is essential for developing efficient and environmentally friendly production processes for thiamethoxam.

Q2: What are the advantages of the reported green synthetic method using 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine for thiamethoxam production?

A2: The research highlights several advantages of the new synthetic method:

- High Yield: The optimized reaction conditions and stoichiometry result in a significantly higher yield of thiamethoxam compared to traditional methods. []

- Reduced Waste: The process is designed to minimize harmful waste generation, aligning with green chemistry principles. []

- Solvent Recycling: The method incorporates solvent recycling, further reducing environmental impact and production costs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)